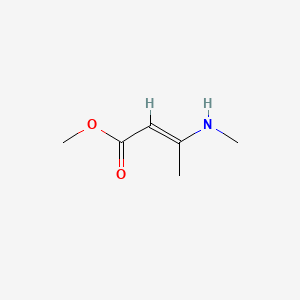

Methyl 3-(methylamino)but-2-enoate

描述

Overview of Enamine and Ester Functional Group Synergy in Organic Chemistry

The chemical behavior of β-enamino esters is dictated by the interplay between the enamine and ester functional groups. Enamines, the nitrogen analogs of enols, are good nucleophiles at the α-carbon due to the electron-donating nature of the nitrogen atom. makingmolecules.commasterorganicchemistry.com The ester group, on the other hand, is an electron-withdrawing group.

This combination of functional groups within the same molecule results in a conjugated system with a unique electronic distribution. The nitrogen lone pair can participate in resonance, increasing the electron density at the β-carbon and influencing the reactivity of the double bond. This synergistic interaction allows β-enamino esters to act as versatile building blocks in organic synthesis. nih.govresearchgate.net

Historical Context and Evolution of Research on β-Enamino Esters

The study of β-enamino esters has a rich history, with early investigations focusing on their synthesis and basic reactivity. A common and traditional method for their preparation involves the condensation of β-keto esters with primary or secondary amines. acs.orgresearchgate.net Over the years, research has evolved to include the development of more efficient and environmentally friendly synthetic methods. These newer approaches often utilize various catalysts to improve yields and reaction conditions. researchgate.netacgpubs.org The ongoing interest in these compounds stems from their utility as precursors for a diverse range of more complex molecules, including many heterocyclic compounds. acgpubs.orgacgpubs.org

Significance of Methyl 3-(methylamino)but-2-enoate within the β-Enamino Ester Class

This compound serves as a fundamental and representative example of a β-enamino ester. Its relatively simple structure makes it an ideal model for studying the characteristic reactions and properties of this compound class. It is readily synthesized and its reactivity has been explored in various contexts, contributing to a deeper understanding of the broader family of β-enamino esters. The knowledge gained from studying this specific compound can often be extrapolated to more complex analogs.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Academic research concerning this compound and related β-enamino esters is multifaceted. A primary objective is the development of novel and efficient synthetic methodologies for their preparation. organic-chemistry.org Another significant area of investigation is their application as versatile intermediates in the synthesis of a wide variety of organic molecules, particularly nitrogen-containing heterocycles. nih.govacs.org Furthermore, studies delve into the mechanistic aspects of their reactions, exploring the interplay of their functional groups and their tautomeric equilibria. acs.orgnih.gov The unique reactivity of these compounds continues to inspire new synthetic strategies and applications in organic chemistry. researchgate.netresearchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| β-Enamino Ester |

| Methyl chloroacetate |

| Sodium methoxide (B1231860) |

| 4,4-dimethoxy-2-butanone |

| Phenylglyoxal |

| Pyrrolidine |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H11NO2 nih.gov |

| Molecular Weight | 129.16 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 13412-12-9 nih.gov |

| Melting Point | 60-63 °C avantorsciences.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-(methylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKYFFYZPIPLDN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Catalytic Approaches for Methyl 3 Methylamino but 2 Enoate

Classical Condensation Reactions for β-Enamino Ester Synthesis

The traditional and most direct method for synthesizing Methyl 3-(methylamino)but-2-enoate and other β-enamino esters involves the condensation reaction between a β-keto ester, such as methyl acetoacetate (B1235776), and an amine, in this case, methylamine (B109427). This reaction can be promoted by either acids or bases. organic-chemistry.org

Amination of β-Keto Esters: Mechanistic Considerations

The amination of β-keto esters proceeds through a mechanism involving the reaction of the keto group with the amine. In many instances, the reaction is facilitated by a catalyst that can act as both a Brønsted base, activating the nucleophile (the amine), and a proton donor, activating the electrophile (the keto ester). acs.org The reaction typically forms an enol intermediate, which is significant as the enol form of a β-ketoester is stabilized by an intramolecular hydrogen bond between the two carbonyl oxygens, favoring a Z configuration. acs.org However, the enolate can adopt an E configuration in the transition state of the reaction. acs.org The reaction between a carbonyl compound and an amine generally proceeds through the formation of a carbinolamine, which then dehydrates to yield an imine or an iminium ion intermediate, followed by rearrangement to the more stable enamine product. researchgate.net

Optimization of Reaction Conditions and Solvent Effects

The efficiency and selectivity of β-enamino ester synthesis are highly dependent on the reaction conditions. Researchers have explored various approaches to optimize these reactions, including the use of different catalysts and solvent systems. For instance, acid catalysis can lead to either E or Z isomers depending on the solvent used, while base-promoted reactions are often E-selective. organic-chemistry.org

Solvent-free conditions have gained significant attention as a more environmentally friendly approach. mdpi.com Reactions can be carried out using a small amount of a catalyst, such as acetic acid, under ultrasound irradiation to produce good yields of the corresponding β-enamino esters. organic-chemistry.org Other studies have demonstrated the use of buffered media with hydroxybenzotriazole (B1436442) derivatives to form a wide range of β-enamino esters, thioesters, and amides. acs.org The choice of solvent can also be critical, with some procedures utilizing methylene (B1212753) dichloride. acgpubs.org The move towards solvent-free or green solvent conditions aligns with the principles of sustainable chemistry. mdpi.comresearchgate.net

| Catalyst/Condition | Solvent | Outcome | Reference |

| Acetic Acid (0.1 equiv.) | None (Ultrasound) | Good yields of β-enamino esters | organic-chemistry.org |

| Hydroxybenzotriazole derivatives | Buffered media | Formation of β-enamino esters, thioesters, and amides | acs.org |

| Lanthanum trichloride (B1173362) heptahydrate | Methylene dichloride | Yields of 85-93% at room temperature | acgpubs.org |

| [(PPh3)AuCl]/AgOTf | None | Good to excellent yields at room temperature | mdpi.com |

| Yb(OTf)3 (2 mol%) | None | Moderate to excellent yields at ambient temperature | researchgate.net |

| Indium tribromide | None | High to excellent yields at room temperature | researchgate.net |

| ZrCl4 | None | Facile synthesis of β-enaminones and enamino esters | researchgate.net |

Advanced Catalytic Systems in the Synthesis of this compound

In the quest for more efficient and sustainable synthetic methods, advanced catalytic systems have been developed and employed for the production of this compound and related compounds. These systems often focus on heterogeneous catalysts that can be easily recovered and reused.

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst reusability, contributing to more sustainable chemical processes. iiste.org Their use in the synthesis of β-enamino esters has been a key area of research.

Natural phosphate (B84403) (NP) has emerged as a highly efficient, reusable, and environmentally benign heterogeneous catalyst for the synthesis of β-enamino esters. iiste.org This catalyst facilitates the condensation of primary amines with β-dicarbonyl compounds under solvent-free conditions. iiste.org The use of natural phosphate aligns with green chemistry principles due to its abundance, low cost, and non-toxic nature.

The reaction mechanism when using natural phosphate is believed to be assisted by the catalyst, though the precise details of the substrate-assisted catalysis (SAC) can vary. In some cases, a proton from the nucleophile is transferred to a non-bridging phosphoryl oxygen atom of the substrate before the nucleophilic attack. nih.gov

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of two-dimensional anionic clays (B1170129) that have shown great promise as catalysts in various organic transformations. mdpi.comresearchgate.net Their unique lamellar structure, compositional versatility, and tunable basic properties make them effective catalysts. mdpi.com

Activated MgAl-layered double hydroxide (B78521) has been successfully used as a solid base catalyst for the conversion of fatty acid methyl esters to monoethanolamides, a reaction analogous to the formation of β-enamino esters. uctm.edu The catalytic activity of LDHs is often enhanced by calcination, which results in the formation of layered double oxides (LDOs) or mixed metal oxides with increased active sites. acs.org For instance, NiFeTi LDH calcined at 600 °C has demonstrated excellent catalytic activity in various organic syntheses. acs.org The basicity and structural characteristics of LDH-derived mixed oxides play a crucial role in their catalytic performance and can influence product selectivity and catalyst stability. mdpi.com

| Catalyst System | Key Features | Application | Reference(s) |

| Natural Phosphate (NP) | Heterogeneous, reusable, solvent-free conditions | Synthesis of β-enamino esters | iiste.org |

| Layered Double Hydroxides (LDHs) | Tunable basicity, lamellar structure | Catalysis of condensation reactions | mdpi.comresearchgate.netuctm.edu |

| Calcined LDHs (LDOs) | Increased active sites, enhanced catalytic activity | Various organic syntheses | acs.org |

Other Solid-Supported Catalysts

Beyond commonly employed catalysts, research has identified several other solid-supported materials that effectively catalyze the formation of β-enamino esters like this compound. These heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for reusability, and often mild reaction conditions. mdpi.com

Montmorillonite K-10: This acidic clay has proven to be an efficient and environmentally benign catalyst for various organic reactions, including the synthesis of β-enamino carbonyl compounds. mdpi.comrsc.org It possesses both Brønsted and Lewis acid sites which can activate the carbonyl group of the β-keto ester, facilitating the nucleophilic attack by the amine. mdpi.com Studies have shown that Montmorillonite K-10 can be used in solvent-free conditions, often coupled with microwave irradiation, to produce enaminones in good yields. scielo.br Its low cost, reusability, and eco-friendly nature make it an attractive option for industrial applications. mdpi.com

Zeolites: Zeolites, such as Zeolite Beta, are crystalline aluminosilicates with a well-defined microporous structure and strong acidic sites. nih.govmdpi.com These materials can act as shape-selective catalysts. The synthesis of Zeolite Beta itself can be optimized for catalytic applications, for instance, by using diethanolamine (B148213) as a base or employing organic promoters to speed up crystallization. rsc.orggoogle.com By converting them to their acid form (e.g., H-Beta), they become active catalysts for acid-catalyzed reactions like the formation of enamines. nih.gov The defined pore structure can influence selectivity, while their high thermal stability allows for a range of reaction temperatures. nih.gov

Silica (B1680970) Sulfuric Acid (SSA): Silica sulfuric acid is a solid acid prepared by immobilizing sulfuric acid onto silica gel. wikipedia.orgmdpi.com It is a non-hazardous, inexpensive, and stable heterogeneous catalyst. wikipedia.orgrsc.org SSA has been effectively used in numerous organic transformations, including condensations, showcasing its power as a solid acid catalyst. nih.gov The preparation involves a straightforward process of treating silica gel with sulfuric or chlorosulfonic acid. nih.govnih.gov Its reusable nature and efficiency make it a green alternative to homogeneous acid catalysts for the synthesis of various organic compounds. rsc.org

Homogeneous Catalysis in Enamino Ester Formation

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity at mild conditions for the synthesis of β-enamino esters.

Gold(I)/Silver(I) Complexes: A combination of [(PPh₃)AuCl] and AgOTf has been developed as a highly efficient homogeneous catalyst for the reaction between 1,3-dicarbonyl compounds and primary amines. nih.gov This catalytic system functions effectively under solvent-free conditions at room temperature with low catalyst loading, providing β-enamino esters in good to excellent yields. nih.gov

Iron(III) Triflates: Iron(III) triflate, Fe(OTf)₃, serves as a stable and efficient Lewis acid catalyst for the synthesis of β-enamino ketones and esters. researchgate.net This method is notable for its application under solvent-free conditions, leading to high yields in short reaction times with low catalyst loading. A key advantage of this protocol is the potential for catalyst recovery and reuse with minimal loss of activity, aligning with green chemistry principles. researchgate.net

Palladium Complexes: Palladium catalysts are widely recognized for their versatility in forming carbon-carbon and carbon-nitrogen bonds. In the context of β-keto ester chemistry, palladium-catalyzed reactions of their allylic esters have been explored extensively. nih.gov While this specific application involves further transformations, the underlying principles of activating ester derivatives are relevant. More directly, palladium-catalyzed oxidative coupling of primary amines and alkenes can produce enamines with high regio- and stereoselectivity. organic-chemistry.org

The table below summarizes the performance of various homogeneous catalysts in the synthesis of β-enamino esters.

| Catalyst System | Substrates | Conditions | Yield | Reference |

| [(PPh₃)AuCl]/AgOTf | 1,3-Dicarbonyls, Primary Amines | Solvent-free, Room Temp. | Good to Excellent | nih.gov |

| Fe(OTf)₃ | β-Dicarbonyls, Primary Amines | Solvent-free, 70 °C | High | researchgate.net |

| Palladium Catalyst | Aromatic Amines, Alkenes | O₂, Mild | Good | organic-chemistry.org |

Green Chemistry Principles in Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Synthesis Protocols

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal.

Several catalytic systems have proven effective for synthesizing β-enamino esters without a solvent:

Iron(III) Triflate: As mentioned, Fe(OTf)₃ efficiently catalyzes the reaction between β-dicarbonyl compounds and amines under solvent-free conditions, offering high yields and catalyst recyclability. researchgate.net

Gold(I)/Silver(I): The dual catalyst system of [(PPh₃)AuCl]/AgOTf also enables the reaction to proceed smoothly at room temperature in the absence of a solvent. nih.gov

Microwave Irradiation: The reaction of β-dicarbonyl compounds with amines can be carried out under solvent-free and catalyst-free conditions using microwave irradiation, often resulting in high yields. researchgate.net

Montmorillonite K-10: This solid acid catalyst can be used in solvent-free domino reactions, further enhancing the green credentials of the synthesis. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. anton-paar.com Compared to conventional heating, microwave irradiation heats the reaction mixture internally and more uniformly, which can dramatically reduce reaction times from hours to minutes and often increase product yields. anton-paar.com This rapid heating can also suppress the formation of byproducts. anton-paar.com

In the synthesis of β-enamino esters and related compounds, microwave irradiation has been successfully applied, frequently in conjunction with solvent-free or solid-supported catalytic methods. acgpubs.org For instance, the reaction of β-dicarbonyl compounds with amines on a K-10 solid support can be significantly expedited using a domestic microwave oven. scielo.br In some cases, the use of microwave irradiation alone, without any catalyst or solvent, is sufficient to drive the reaction to completion with high efficiency. researchgate.net Research has demonstrated that microwave-assisted synthesis can be faster and higher-yielding than conventional heating methods for producing β-enamino ketones and esters. acgpubs.org

The table below highlights examples of microwave-assisted synthesis of β-enamino carbonyl compounds.

| Catalyst/Support | Conditions | Reaction Time | Yield | Reference |

| None (Neat) | Microwave (Domestic & Reactor) | 3-10 min | >90% | acgpubs.org |

| K-10 Clay | Microwave (Domestic) | Short | Good | scielo.br |

| None (Solvent-free) | 180 °C, Microwave | 2 min | 88-97% | researchgate.net |

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound from methyl acetoacetate and methylamine is a classic example of a reaction requiring precise chemo- and regiocontrol.

Chemoselectivity: Methyl acetoacetate is a 1,3-dicarbonyl compound possessing two distinct electrophilic sites: a ketone carbonyl (C3) and an ester carbonyl (C1). For the successful synthesis of the target enamino ester, the amine nucleophile must selectively attack the more reactive ketone carbonyl. The greater electrophilicity of the ketone compared to the ester ensures that this selective attack is the predominant reaction pathway. This chemoselectivity is a fundamental aspect of the reactivity of β-keto esters. acs.org

Regioselectivity: Following the initial nucleophilic addition of methylamine to the ketone carbonyl and subsequent dehydration, a carbon-carbon double bond is formed. The position of this double bond is directed by the electronic stabilization it receives. The resulting enamine system, where the nitrogen lone pair and the C=C double bond are conjugated with the carbonyl group of the ester, is the thermodynamically favored isomer. This conjugation leads to a stable, planar structure, often reinforced by an intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen. This inherent stability drives the regioselectivity of the dehydration step, leading specifically to the 3-amino-but-2-enoate structure rather than other possible isomers. Protocols using catalysts like Iron(III) triflate have been noted for their high chemo- and regioselectivity in this transformation. researchgate.net

Chemical Reactivity and Mechanistic Pathways of Methyl 3 Methylamino but 2 Enoate

Nucleophilic Reactions of the Enamine Moiety

The enamine functionality in Methyl 3-(methylamino)but-2-enoate is characterized by the presence of a nitrogen atom bonded to a carbon-carbon double bond. The electron-donating nature of the nitrogen atom increases the electron density of the double bond, rendering the α-carbon nucleophilic. This enhanced nucleophilicity drives a variety of reactions at this position.

Michael Addition Reactions and Subsequent Cyclizations

Enamines, such as this compound, are effective nucleophiles in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org The nucleophilic α-carbon of the enamine attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. youtube.com This reaction is thermodynamically driven by the formation of a more stable C-C single bond from a C=C double bond. libretexts.org

The initial Michael adduct can then undergo subsequent intramolecular cyclization reactions, leading to the formation of various cyclic structures. For instance, in a process analogous to the copper(II)-catalyzed Michael addition/intramolecular aldol (B89426) cyclization, the intermediate formed from the Michael addition could cyclize to form substituted cyclohexenone derivatives. nih.gov While specific studies on this compound in this exact sequence are not prevalent, the general reactivity pattern of enamines suggests its utility in such tandem reactions for the synthesis of complex cyclic systems. nih.govmasterorganicchemistry.com

Table 1: Michael Addition Reaction of Enamines

| Reactant 1 (Enamine) | Reactant 2 (Michael Acceptor) | Product Type |

| Enamine | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Enamine | α,β-Unsaturated Ester | Substituted Glutaric Ester |

| Enamine | α,β-Unsaturated Nitrile | γ-Ketonitrile |

Alkylation and Acylation Reactions at the Enamine Carbon

The nucleophilic α-carbon of enamines readily participates in alkylation and acylation reactions with suitable electrophiles. libretexts.orgyoutube.com These reactions, often referred to as Stork enamine alkylation/acylation, provide a powerful method for forming new carbon-carbon bonds at the α-position of a ketone or aldehyde precursor. libretexts.org

Alkylation: The reaction of an enamine with an alkyl halide proceeds via an SN2 mechanism, where the enamine carbon acts as the nucleophile. masterorganicchemistry.comyoutube.com This results in the formation of a new C-C bond and an iminium salt intermediate, which can then be hydrolyzed to yield the corresponding α-alkylated carbonyl compound. youtube.com While specific examples with this compound are not extensively documented, the general principle of enamine reactivity suggests its susceptibility to alkylation with reactive alkylating agents.

Acylation: Similarly, enamines can be acylated using acyl halides or anhydrides. libretexts.org The nucleophilic enamine carbon attacks the electrophilic carbonyl carbon of the acylating agent. Subsequent hydrolysis of the intermediate iminium salt furnishes a β-dicarbonyl compound. libretexts.org This transformation is a valuable tool for the synthesis of 1,3-dicarbonyl systems.

Table 2: Alkylation and Acylation of Enamines

| Reaction Type | Electrophile | Intermediate | Final Product (after hydrolysis) |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Iminium Salt | α-Alkylated Ketone/Aldehyde |

| Acylation | Acyl Halide (e.g., CH₃COCl) | Iminium Salt | β-Dicarbonyl Compound |

Condensation Reactions with Carbonyl Compounds

This compound can undergo condensation reactions with various carbonyl compounds, including aldehydes and ketones. These reactions often proceed through a mechanism similar to the Knoevenagel or Mannich reactions, leveraging the nucleophilicity of the enamine.

In a three-component condensation reaction, a compound like this compound could react with an aldehyde or ketone and a β-dicarbonyl compound to form complex heterocyclic structures. researchgate.net For example, a reaction with Meldrum's acid and an aminomethylating agent in the presence of an anhydride (B1165640) can lead to the formation of 5-(3-oxoalkyl)Meldrum's acids. researchgate.net The enamine's ability to act as a controlled nucleophile is key to the success of these multi-component reactions.

The reaction of secondary amines with aldehydes and ketones to form enamines is a reversible, acid-catalyzed process involving the loss of water. libretexts.org The resulting enamine, in this case, this compound, can then react as a nucleophile in subsequent steps.

Transformations Involving the Ester Functionality

The methyl ester group in this compound provides another site for chemical modification, allowing for transformations such as transesterification and derivatization into other functional groups.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For β-enamino esters like this compound, this reaction allows for the introduction of different alcohol moieties, thereby modifying the properties of the molecule.

Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then eliminates the original methoxide (B1231860) group. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated to enhance the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Table 3: Catalysts for Transesterification

| Catalyst Type | Example | Conditions |

| Acid | Sulfuric Acid (H₂SO₄) | Anhydrous |

| Base | Sodium Methoxide (NaOMe) | Anhydrous |

Derivatization of the Ester Group

The ester functionality of this compound can be converted into a variety of other functional groups, most notably amides. The reaction of the ester with a primary or secondary amine, known as aminolysis, yields the corresponding amide. brainly.com This transformation is often facilitated by heating or by using a catalyst.

The conversion of esters to amides is a synthetically useful reaction for creating peptidomimetic structures and other biologically relevant molecules. nih.gov While the direct aminolysis of esters can be sluggish, various methods have been developed to promote this transformation, including the use of catalysts or conversion of the ester to a more reactive species. researchgate.net The derivatization of fatty acids to their corresponding methyl esters (FAMEs) is a common practice to enhance their volatility for gas chromatographic analysis, highlighting the importance of ester derivatization in analytical chemistry. sigmaaldrich.com

Table 4: Common Ester Derivatives

| Reagent | Product Functional Group |

| Primary Amine (R'NH₂) | Secondary Amide |

| Secondary Amine (R'R''NH) | Tertiary Amide |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazide |

| Hydroxylamine (H₂NOH) | Hydroxamic Acid |

Redox Chemistry of this compound

The redox chemistry of this compound involves the transformation of its functional groups through oxidation and reduction reactions. These transformations are key to synthesizing a variety of derivatives.

Oxidative Transformations to Oxo Derivatives

The oxidation of β-enamino esters like this compound can lead to the formation of oxo derivatives. While specific studies on the direct oxidation of this compound are not prevalent, analogous transformations provide insight into potential pathways. For instance, the oxidation of similar butenoate structures, such as methyl 2-hydroxybut-3-enoate, to their corresponding oxo derivatives (methyl 2-oxobut-3-enoate) has been successfully achieved using reagents like the Dess-Martin periodinane. libretexts.org This suggests that the enamine functionality of this compound could be targeted for oxidation to yield α-ketoamide structures, which are valuable intermediates in the synthesis of fine chemicals. wikipedia.org Copper-catalyzed methods have been shown to be effective in forming C-N and C=O bonds in related systems, proceeding through a proposed radical pathway. wikipedia.org

Reductive Pathways of the Ester and Amino Groups

The reduction of this compound can target the enamine double bond and the ester group. The catalytic hydrogenation of enamines is a well-established and environmentally friendly method for producing chiral amines, which are important in pharmaceuticals. rsc.orgnih.gov This process often employs transition metal catalysts, such as those based on rhodium, iridium, or titanium, to achieve high enantioselectivity. acs.orgacs.org The reduction of the enamine C=C bond would yield methyl 3-(methylamino)butanoate.

Specifically for β-enamino esters, stereoselective reduction using hydride reagents provides a route to β-amino esters. acs.org For example, a common procedure involves catalytic hydrogenolysis using palladium hydroxide (B78521) on charcoal under a hydrogen atmosphere to convert a protected β-enamino ester to the corresponding β-amino ester. acs.org

The ester group can also be reduced, although it is generally less reactive than the enamine moiety under many conditions. Stronger reducing agents, such as lithium aluminum hydride, are typically required to reduce an ester to its corresponding alcohol. wikipedia.org A milder system, NaBH₄-MeOH, is also known to reduce esters to alcohols. wikipedia.org The chemo- and diastereoselective reduction of β-enamino esters can provide access to both γ-amino alcohols (from ester reduction) and β-amino esters (from enamine reduction), depending on the reagents and conditions employed. acs.org

| Functional Group | Reduction Product | Typical Reagents |

| Enamine (C=C) | Saturated Amine | H₂, Transition Metal Catalyst (Rh, Ir, Ti) rsc.orgacs.orgacs.org |

| Ester (COOR) | Primary Alcohol | Lithium Aluminum Hydride, NaBH₄-MeOH wikipedia.org |

Electrochemical Oxidative C–H/S–H Cross-Coupling

Electrochemical oxidative cross-coupling presents a modern, sustainable approach to forming new chemical bonds without the need for external chemical oxidants. While there are no specific studies detailing the electrochemical C–H/S–H cross-coupling of this compound, the principles of this methodology can be applied. The compound possesses both activated C-H bonds (at the vinyl and methyl positions) and an N-H bond, making it a potential substrate for such reactions.

Electrochemical methods have been successfully used to construct C–S bonds by coupling various organic molecules with sulfur-containing compounds. rsc.org These reactions are prized for their high atom economy and mild conditions. rsc.org Similarly, electrochemical oxidative C–H/N–H cross-coupling has been developed for C-N bond formation, proceeding under metal-catalyst-free conditions and generating hydrogen gas as the only byproduct. acs.org The mechanism for these reactions often involves the electrochemical generation of a radical species from one of the coupling partners, which then reacts with the other. For instance, in a hypothetical C-H/S-H coupling, a thiol could be oxidized at the anode to a thiyl radical, which would then attack a C-H bond on the this compound molecule.

Isomerization and Tautomerism Studies of this compound

The structure of this compound allows for both geometric isomerism around its carbon-carbon double bond and tautomeric equilibria involving the enamine system.

Z/E Isomerism in the Enamine System

This compound exists as two geometric isomers, (Z) and (E), due to the restricted rotation around the C=C double bond of the enamine system. organic-chemistry.org The designation of each isomer depends on the priority of the substituents on each carbon of the double bond according to the Cahn-Ingold-Prelog rules. organic-chemistry.org

In the (Z)-isomer (from German zusammen, "together") , the high-priority groups on each carbon are on the same side of the double bond.

In the (E)-isomer (from German entgegen, "opposite") , the high-priority groups are on opposite sides.

The equilibrium between the Z and E isomers in solution is influenced by several factors, including steric hindrance between substituents, the potential for intramolecular hydrogen bonding, and the polarity of the solvent. nih.gov In many β-enamino esters, the Z-isomer is stabilized by an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen, forming a stable six-membered ring-like structure. Spectroscopic methods, such as 2D NOESY NMR, are instrumental in determining the specific configuration of the isomers in a sample. nih.gov

| Isomer | Key Feature | Potential Stabilizing Factor |

| (Z)-isomer | High-priority groups on the same side | Intramolecular N-H···O=C hydrogen bond |

| (E)-isomer | High-priority groups on opposite sides | Reduced steric hindrance |

Enamine-Imine Tautomeric Equilibria in Solution

This compound is an enamine, which is a class of compounds characterized by an amino group attached to a carbon-carbon double bond. Enamines can exist in equilibrium with their tautomeric imine form. Tautomers are constitutional isomers that readily interconvert.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Methylamino but 2 Enoate

Vibrational Spectroscopy for Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape and hydrogen bonding networks within methyl 3-(methylamino)but-2-enoate.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy provides detailed insights into the functional groups and vibrational modes present in this compound. The spectra, whether obtained from a film, attenuated total reflectance (ATR), or in solution, reveal characteristic absorption bands that are crucial for structural confirmation. nih.govnih.gov For instance, the presence of N-H and C=O groups gives rise to distinct stretching vibrations, the positions of which are sensitive to the molecule's environment and conformational state. researchgate.netmsu.edu

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on non-polar bonds and molecular symmetry. For this compound, FT-Raman spectra have been recorded to further aid in the vibrational assignment of its fundamental modes. nih.gov The combination of both FTIR and Raman data allows for a more complete picture of the molecule's vibrational behavior.

Analysis of N–H Stretching Frequencies for Intramolecular and Intermolecular Hydrogen Bonds

The N-H stretching frequency is particularly sensitive to hydrogen bonding. In this compound, the presence of both a proton-donating N-H group and proton-accepting carbonyl and ester groups allows for the formation of intramolecular and intermolecular hydrogen bonds. nih.govnih.gov In the solid state, IR spectra indicate the presence of both types of hydrogen bonds. nih.gov However, in dilute solutions of non-polar solvents like carbon tetrachloride (CCl4), the intermolecular hydrogen bonds are disrupted, leaving only the intramolecular hydrogen bond. nih.gov This is evidenced by shifts in the N-H stretching frequencies. nih.govmsu.edu The formation of an intramolecular N—H⋯O hydrogen bond creates a stable six-membered ring structure. nih.gov

Deuteration Studies in Vibrational Spectroscopy

Deuteration, the substitution of a hydrogen atom with its isotope deuterium, is a valuable technique in vibrational spectroscopy for assigning N-H and C-H vibrational modes. nih.govresearchgate.net When the N-H proton in this compound is replaced with deuterium, the corresponding stretching frequency shifts to a lower wavenumber due to the increased mass of deuterium. msu.edu This isotopic shift helps to unambiguously identify the N-H stretching and bending vibrations in the IR and Raman spectra, aiding in a more precise vibrational analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of this compound in solution.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides a wealth of information about the electronic environment of the protons in the molecule. The chemical shifts of the various proton signals are influenced by factors such as proximity to electronegative atoms and the presence of π-systems. libretexts.org

Key Proton Signals and Their Expected Chemical Shift Regions:

| Proton Group | Typical Chemical Shift (ppm) | Influencing Factors |

| N-H | Variable | Hydrogen bonding, solvent |

| C-H (vinylic) | ~4.5 - 5.5 | Conjugation with C=O |

| O-CH₃ (ester) | ~3.6 - 3.8 | Electronegativity of oxygen |

| N-CH₃ | ~2.8 - 3.0 | Electronegativity of nitrogen |

| C-CH₃ | ~1.8 - 2.2 | Shielding/deshielding effects |

The coupling constant (J), which is the distance between the sub-peaks of a split signal, provides information about the connectivity of protons. libretexts.orgucalgary.ca In this compound, coupling between the vinylic proton and the protons of the methyl group on the double bond would be expected, although this may be a small long-range coupling. The magnitude of the coupling constant is independent of the applied magnetic field strength. libretexts.org The multiplicity of a signal, determined by the (n+1) rule, indicates the number of neighboring non-equivalent protons. ucalgary.ca For example, a quartet arises from a proton coupled to three equivalent neighboring protons. ucalgary.ca

13C NMR Chemical Shift Characterization

The structure of this compound features six unique carbon environments, which should theoretically result in six distinct signals in the 13C NMR spectrum. The expected chemical shift ranges for the different carbon atoms are outlined in the table below. The carbonyl carbon of the ester group is expected to be the most downfield-shifted due to the strong deshielding effect of the double-bonded oxygen. The olefinic carbons (C2 and C3) will resonate in the characteristic region for sp2-hybridized carbons, with their precise shifts influenced by the electron-donating amino group and the electron-withdrawing ester group. The methyl carbons will appear in the upfield region of the spectrum.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Influencing Factors |

| C1 (C=O) | sp2 | 165-175 | Carbonyl group, conjugation |

| C2 (CH) | sp2 | 80-90 | Alkene, adjacent to ester |

| C3 (C-N) | sp2 | 155-165 | Alkene, adjacent to amino group |

| C4 (C-CH3) | sp3 | 15-25 | Alkyl group on alkene |

| C5 (O-CH3) | sp3 | 50-60 | Methoxy (B1213986) group |

| C6 (N-CH3) | sp3 | 25-35 | N-methyl group |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions. A definitive assignment would require experimental data.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

To unambiguously determine the stereochemistry and preferred conformation of this compound, advanced 2D NMR techniques are indispensable. These experiments provide through-bond and through-space correlation information that is not available from a simple 1D spectrum.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to correlate each proton signal with its directly attached carbon atom. This would confirm the assignments of the protonated carbons in the 13C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). For instance, correlations would be expected between the N-methyl protons and the C3 carbon, as well as the C1 carbonyl carbon. Similarly, the O-methyl protons should show a correlation to the C1 carbonyl carbon. These correlations are invaluable for piecing together the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques are paramount for determining the stereochemistry around the C2-C3 double bond. They detect through-space interactions between protons that are in close proximity. For the Z-isomer, a NOE would be expected between the vinyl proton on C2 and the protons of the N-methyl group. Conversely, for the E-isomer, a NOE would be anticipated between the vinyl proton and the C4 methyl protons. The presence and intensity of these cross-peaks provide definitive evidence for the geometric isomer present. Furthermore, these experiments can shed light on the preferred conformation around the single bonds, for example, the orientation of the ester group.

Solid-State Structural Analysis: X-ray Crystallography Insights

As of the current literature survey, a single-crystal X-ray diffraction study for this compound (C6H11NO2) has not been reported. However, valuable insights into its likely solid-state structure can be inferred from the published crystal structure of its close analog, Methyl 3-aminobut-2-enoate (C5H9NO2). It is important to note that the substitution of a hydrogen atom with a methyl group on the nitrogen will induce some differences in bond lengths, angles, and intermolecular interactions.

Based on the structure of its amino analog, the molecule of this compound is expected to be nearly planar. This planarity arises from the delocalization of electrons across the N-C=C-C=O conjugated system. The sp2 hybridization of the C2, C3, and C1 carbons, along with the nitrogen atom, favors a planar arrangement to maximize p-orbital overlap. The deviation from absolute planarity would be minimal.

A significant feature of this molecule is the presence of a strong intramolecular hydrogen bond. The amine proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction forms a stable six-membered ring, often referred to as an S(6) ring motif in graph-set notation. This intramolecular hydrogen bond is a defining characteristic of β-enaminones and is expected to be a dominant feature in the conformation of this compound, contributing to its planarity and stability.

In the solid state, the crystal packing of this compound would likely be governed by a combination of van der Waals forces and intermolecular hydrogen bonds. While the primary amino group in the analog forms intermolecular N-H···O hydrogen bonds that link molecules into chains, the N-methylated compound lacks this specific interaction. However, weaker C-H···O interactions may play a role in the crystal packing. The specific packing arrangement would depend on the crystallization conditions and the subtle interplay of these intermolecular forces.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C6H11NO2) is 129.16 g/mol . nih.govnih.govmatrix-fine-chemicals.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 129. The fragmentation of the molecule would likely proceed through several characteristic pathways common to esters and amines.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 129 | [C6H11NO2]+• | Molecular Ion (M+) |

| 114 | [C5H8NO2]+ | Loss of a methyl radical (•CH3) from the N-methyl or C4-methyl group |

| 98 | [C5H8NO]+• | Loss of a methoxy radical (•OCH3) |

| 70 | [C3H4NO]+ | Cleavage of the ester group |

| 58 | [C3H8N]+ | α-cleavage adjacent to the nitrogen atom |

The fragmentation pattern provides a veritable fingerprint that can be used to confirm the identity of the compound. The presence of these key fragments would lend strong support to the proposed structure of this compound.

Theoretical and Computational Investigations on Methyl 3 Methylamino but 2 Enoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For methyl 3-(methylamino)but-2-enoate, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and understanding its electronic properties.

Optimization of Molecular Conformations and Isomers

This compound can exist in different conformations and isomeric forms, primarily as (E) and (Z) isomers with respect to the C=C double bond. DFT calculations can be employed to optimize the geometry of these isomers to find the most stable structures. Theoretical studies on related enaminones have shown that the ground state is typically characterized by a planar structure, which is a result of the stabilizing effect of electron delocalization across the enaminone system. The optimization process involves finding the minimum energy on the potential energy surface for each isomer.

For analogous β-enamino esters, it has been demonstrated that the (Z)-isomer is often stabilized by a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen, forming a six-membered ring. This interaction significantly influences the molecule's geometry and stability.

Table 1: Illustrative Optimized Geometrical Parameters for a (Z)-β-Enamino Ester from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | - | - |

| C-O | 1.35 | - | - |

| C=C | 1.38 | - | - |

| C-N | 1.33 | - | - |

| N-H | 1.02 | - | - |

| O=C-C | - | 121.5 | - |

| C-C=C | - | 123.0 | - |

| C=C-N | - | 125.8 | - |

| O=C-C=C | - | - | 180.0 |

Note: The data in this table are representative values for a generic (Z)-β-enamino ester and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers, NMR Shifts)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structure validation.

Vibrational Wavenumbers (IR Spectroscopy): DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the stretching and bending modes of different functional groups within the molecule. For instance, the strong intramolecular hydrogen bond in the (Z)-isomer of related compounds leads to a noticeable red-shift (lower frequency) of the N-H and C=O stretching vibrations in the calculated IR spectrum.

NMR Shifts: DFT can also be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The calculated shifts are highly sensitive to the electronic environment of each nucleus. For β-enamino esters, the chemical shift of the vinyl proton and the carbons of the C=C bond are characteristic. Comparing the calculated NMR data with experimental spectra is a robust method for confirming the proposed molecular structure and isomeric form. mdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a (Z)-β-Enamino Ester

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| N-H | 8.50 | 8.45 | - | - |

| C=CH | 4.90 | 4.88 | 95.0 | 94.8 |

| C-CH₃ | 1.95 | 1.93 | 18.5 | 18.3 |

| N-CH₃ | 2.80 | 2.78 | 29.5 | 29.3 |

| O-CH₃ | 3.60 | 3.58 | 50.0 | 49.9 |

| C=O | - | - | 170.0 | 169.8 |

Note: The data in this table are representative and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Hydrogen Bonding Strength

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic structure in terms of localized bonds and lone pairs. elsevierpure.com For this compound, NBO analysis is particularly useful for quantifying the extent of electron delocalization and the strength of the intramolecular hydrogen bond.

The delocalization of electrons from the nitrogen lone pair to the π* orbitals of the adjacent C=C and C=O bonds is a key feature of enaminones. NBO analysis can calculate the stabilization energy (E(2)) associated with these donor-acceptor interactions. A larger E(2) value for the n(N) → π(C=C) and n(N) → π(C=O) interactions indicates stronger delocalization and a more stable conjugated system.

Furthermore, NBO analysis can be used to estimate the strength of the intramolecular hydrogen bond by examining the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H bond (n(O) → σ*(N-H)). The associated E(2) value provides a quantitative measure of the hydrogen bond strength.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. acs.org MD simulations model the movement of atoms over time, providing insights into the conformational landscape and the influence of the solvent on the molecule's structure and dynamics. acs.orgresearchgate.net

By simulating this compound in different solvents, it is possible to observe how solvent molecules interact with the solute and how these interactions affect the conformational preferences and the strength of the intramolecular hydrogen bond. For example, in a protic solvent, there may be competition between the intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. nih.gov Enaminones are versatile intermediates in organic synthesis, participating in various reactions such as alkylations, acylations, and cycloadditions. nih.gov

Using DFT, it is possible to map out the entire reaction pathway for a given transformation. This involves locating the transition state structures that connect the reactants to the products and calculating the activation energies. For instance, in a proton transfer reaction, which is a fundamental process for enaminones, computational studies can identify the transition state and determine the energy barrier for the interconversion between tautomers. thescipub.com This information is crucial for understanding the reactivity and selectivity observed in experiments.

Comparison of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. nih.gov For this compound, the calculated geometric parameters can be compared with X-ray crystallographic data if available. Similarly, the predicted spectroscopic parameters, such as IR and NMR spectra, can be directly compared with the experimentally measured spectra. mdpi.comuniv-lyon1.fr

A good agreement between the theoretical and experimental data provides confidence in the computational model and allows for a more detailed interpretation of the experimental results. Discrepancies, on the other hand, can point to limitations in the theoretical approach or suggest that other factors, such as solvent effects or intermolecular interactions, need to be considered.

Synthetic Applications and Derivative Chemistry of Methyl 3 Methylamino but 2 Enoate

Methyl 3-(methylamino)but-2-enoate as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of this compound makes it a key starting material for the synthesis of a wide range of organic molecules. The electron-donating methylamino group and the electron-withdrawing methoxycarbonyl group create a polarized double bond, making the molecule susceptible to both electrophilic and nucleophilic attack.

Beta-enamino esters like this compound are widely used in the synthesis of various heterocyclic compounds. These reactions typically proceed through a cyclocondensation mechanism, where the enamine moiety and the ester group, or a derivative thereof, react with a suitable binucleophilic reagent.

Pyrazoles:

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthesis of pyrazoles from β-enamino esters is a well-established method that involves the reaction of the β-enamino ester with a hydrazine (B178648) derivative.

The general reaction mechanism involves the initial Michael addition of the hydrazine to the electron-deficient β-carbon of the enamino ester, followed by an intramolecular cyclization with the elimination of methanol (B129727) and methylamine (B109427) to form the pyrazole (B372694) ring. The regioselectivity of the reaction with substituted hydrazines can be influenced by the nature of the substituents on both the enamino ester and the hydrazine.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Hydrazine | 5-methyl-1H-pyrazol-3(2H)-one | Heating in a suitable solvent (e.g., ethanol) |

| This compound | Phenylhydrazine | 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Reaction conditions can influence regioselectivity |

Imidazoles and Oxazoles:

While the synthesis of pyrazoles from β-enamino esters is common, their use as direct precursors for imidazoles and oxazoles is less frequently documented in readily available literature. The synthesis of these heterocycles typically requires different starting materials or more complex multi-step reaction sequences. However, the structural motif of this compound could potentially be incorporated into synthetic routes for these heterocycles through various chemical transformations. For instance, modification of the enamine and ester functionalities could provide the necessary reactive sites for cyclization with appropriate reagents to form the imidazole (B134444) or oxazole (B20620) ring.

The enamine functionality in this compound is nucleophilic at the α-carbon, allowing for the introduction of various substituents at this position through reactions with electrophiles. This reactivity is a cornerstone of enamine chemistry, famously exploited in the Stork enamine alkylation and acylation reactions.

Alkylation and Acylation:

Alkylation of this compound can be achieved by reacting it with alkyl halides. The reaction proceeds through the formation of an iminium salt intermediate, which is then hydrolyzed to yield the α-alkylated β-keto ester. Similarly, acylation can be performed using acyl halides or anhydrides to introduce an acyl group at the α-position. These reactions provide a powerful tool for carbon-carbon bond formation.

| Reaction Type | Electrophile | Intermediate | Final Product (after hydrolysis) |

| Alkylation | Alkyl halide (R-X) | Iminium salt | Methyl 2-alkyl-3-oxobutanoate |

| Acylation | Acyl halide (RCO-X) | Iminium salt | Methyl 2-acyl-3-oxobutanoate |

The choice of reaction conditions, including the solvent and the presence of a base, can significantly influence the efficiency of these reactions.

Peptide synthesis involves the formation of amide bonds between amino acids. This process requires the activation of the carboxylic acid group of one amino acid and the protection of the amino group of the other to ensure specific bond formation. While various coupling reagents and protecting groups are employed in peptide synthesis, there is no readily available scientific literature that specifically documents the use of this compound in this context. The structure of this compound does not lend itself to direct application as a standard coupling reagent or protecting group in conventional peptide synthesis methodologies.

Formation of Coordination Complexes and Ligand Chemistry

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential donor atoms for coordination to metal ions. As a bidentate ligand, it can form chelate rings with metal centers, which can enhance the stability of the resulting coordination complexes.

While the coordination chemistry of β-enamino esters, in general, has been explored, specific studies on the coordination complexes of this compound are not extensively reported in the available literature. However, based on the principles of coordination chemistry, it can be anticipated that this compound would react with various transition metal salts (e.g., salts of Cu(II), Ni(II), Co(II), Zn(II)) to form stable complexes. The properties of these complexes, such as their geometry, magnetic properties, and catalytic activity, would depend on the nature of the metal ion and the reaction conditions.

Development of Analogs and Homologs: Structure-Reactivity Relationships

The reactivity of this compound can be modulated by modifying its structure to create analogs and homologs. These modifications can provide insights into the structure-reactivity relationships of this class of compounds.

Ester and N-Substituent Variation:

One common modification is the variation of the ester group. For example, the ethyl ester analog, Ethyl 3-(methylamino)but-2-enoate, is expected to exhibit similar reactivity to the methyl ester, with minor differences in reaction rates due to steric and electronic effects.

Another key area of modification is the substituent on the nitrogen atom. Replacing the N-methyl group with other alkyl or aryl groups can significantly impact the nucleophilicity of the enamine and the steric hindrance around the reactive sites.

| Analog/Homolog | Structural Variation | Expected Impact on Reactivity |

| Ethyl 3-(methylamino)but-2-enoate | Methyl ester replaced with ethyl ester | Minor changes in reaction rates; similar overall reactivity. |

| Methyl 3-(ethylamino)but-2-enoate | N-methyl group replaced with N-ethyl group | Increased steric hindrance may affect reaction rates at the nitrogen and α-carbon. |

| Methyl 3-(phenylamino)but-2-enoate | N-methyl group replaced with N-phenyl group | Decreased nucleophilicity of the enamine due to the electron-withdrawing nature of the phenyl group. |

By systematically studying the reactions of these analogs and homologs, a deeper understanding of the electronic and steric factors that govern the reactivity of β-enamino esters can be achieved. This knowledge is crucial for the rational design of new synthetic methodologies and the development of novel compounds with desired properties.

常见问题

Q. Q1. What are the optimal laboratory conditions for synthesizing methyl 3-(methylamino)but-2-enoate?

this compound can be synthesized via enamine formation or substitution reactions. A validated method involves using NaH and PhSO2Cl as catalysts in tetrahydrofuran (THF) under inert conditions, with reaction progress monitored by TLC. Post-reaction, the product is isolated via extraction with ethyl acetate, dried over anhydrous Na2SO4, and purified by crystallization . Yield optimization requires precise control of stoichiometry and temperature (typically 0–25°C).

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the enamine double bond (δ 5.2–5.8 ppm for vinyl protons) and ester carbonyl (δ 165–170 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass spectrometry : Molecular ion peak at m/z 143.1 ([M+H]⁺) .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve contradictions in reported synthetic yields across different catalytic systems?

Discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but promote hydrolysis. Systematic analysis includes:

- Comparing reaction kinetics via HPLC.

- Quantifying byproducts (e.g., hydrolyzed esters) using GC-MS.

- Computational modeling of transition states to identify steric/electronic barriers .

Structural and Crystallographic Analysis

Q. Q4. What crystallographic methods are used to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 8.95 Å, b = 8.84 Å, c = 23.28 Å, and β = 97.08°. Hydrogen-bonding networks (C-H⋯O) stabilize the 2D lattice. SHELX software refines structures, achieving R1 < 0.05 for high-resolution data .

Q. Q5. How should researchers address challenges in refining low-resolution or twinned crystallographic data?

For twinned crystals:

- Use SHELXL’s TWIN/BASF commands to model twin domains.

- Validate refinement with Rint and CC1/2 metrics.

For low-resolution - Apply restraints to bond lengths/angles using prior knowledge from analogous enamines .

Reactivity and Mechanistic Studies

Q. Q6. What reaction pathways are typical for this compound under electrooxidation conditions?

The enamine double bond undergoes electrooxidation to form α,β-epoxy esters. For example, (Z)-isomers yield epoxides with >80% efficiency in acetonitrile/NaClO4 electrolytes. Cyclic voltammetry reveals oxidation potentials at ~1.2 V (vs. Ag/AgCl), correlating with HOMO energy levels .

Q. Q7. How does steric hindrance from the methylamino group influence nucleophilic substitution reactions?

The methylamino group’s bulk reduces reactivity at the β-carbon. Computational studies (DFT) show increased activation energy (~5–8 kJ/mol) for SN2 pathways compared to unsubstituted analogs. Steric maps from SCXRD data (e.g., torsion angles >60°) confirm conformational rigidity .

Biological and Pharmaceutical Applications

Q. Q8. What role does this compound play in drug discovery?

It serves as a precursor for bioactive heterocycles. For example:

- Cyclization with aldehydes yields pyrrole derivatives (antimicrobial agents).

- Coupling with sulfonamides generates enzyme inhibitors (e.g., carbonic anhydrase).

In vitro assays validate IC50 values in the µM range for lead compounds .

Computational and Data Analysis

Q. Q9. What computational tools are recommended for modeling the electronic properties of this compound?

- DFT : Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals.

- Molecular docking : AutoDock Vina to predict binding affinities for target proteins (e.g., GPCRs).

- MD simulations : GROMACS to assess conformational stability in aqueous/organic solvents .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。